molecular formula C25H28N4O2S B2824411 N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 921161-53-7

N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2824411
CAS No.: 921161-53-7
M. Wt: 448.59
InChI Key: YMJZKBPRPPNADA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic core with a thiazole ring and an imidazole moiety. Its structure includes a carboxamide group at position 2, a 4-methoxyphenyl substituent at position 6, and a 4-(diethylamino)-2-methylphenyl group at the N-position. The methyl group at position 3 further modulates steric and electronic properties.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-6-28(7-2)19-10-13-21(16(3)14-19)26-24(30)23-17(4)29-15-22(27-25(29)32-23)18-8-11-20(31-5)12-9-18/h8-15H,6-7H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJZKBPRPPNADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar thiazole derivatives . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent . The imidazo[2,1-b][1,3]thiazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[2,1-b][1,3]thiazoles exhibited significant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Specifically, compounds with 2-substituted and 2,5,6-trisubstituted structures displayed IC50 values in the submicromolar range against murine leukemia and human cervix carcinoma cells .
  • A novel compound was identified through drug library screening that showed cytotoxic effects on multicellular spheroids of cancer cells, indicating its potential for further development as a therapeutic agent .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Research into similar imidazo[2,1-b][1,3]thiazole derivatives has indicated that they can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2).

  • One study reported that certain derivatives exhibited high selectivity for COX-2 inhibition with IC50 values significantly lower than those for COX-1 . This selectivity is crucial for reducing side effects associated with non-selective anti-inflammatory drugs.

Antimicrobial Activity

The thiazole moiety present in the compound is known for its antimicrobial properties .

  • Compounds containing the 1,3,4-thiadiazole ring have been documented to exhibit a range of biological activities including antimicrobial and antiviral effects . The incorporation of diethylamino and methoxyphenyl groups may enhance these properties through synergistic interactions.

Summary of Applications

Application TypeDescriptionKey Findings
AnticancerInhibition of cancer cell proliferationSignificant activity against PDAC and other cancer cell lines .
Anti-inflammatorySelective inhibition of COX enzymesHigh selectivity for COX-2 with lower IC50 values compared to COX-1 .
AntimicrobialInhibition of microbial growthDocumented antimicrobial properties associated with thiadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s imidazo[2,1-b][1,3]thiazole core differs from imidazo[2,1-b]-1,3,4-thiadiazoles (e.g., ) by replacing the 1,3,4-thiadiazole ring with a thiazole.

Substituent Effects
  • 4-Methoxyphenyl Group : Present in both the target compound and the imidazo[2,1-b]-1,3,4-thiadiazole derivative in . Methoxy groups enhance lipophilicity and electron-donating effects, which may improve membrane permeability and binding to hydrophobic enzyme pockets .
  • Methyl Group at Position 3 : Similar to 3-methyl substituents in ’s imidazo-thiadiazoles, this group likely reduces conformational flexibility, enhancing target selectivity .

Spectral and Structural Analysis

Key spectral features of related compounds (Table 1) provide benchmarks for characterizing the target compound:

Table 1: Spectral Data of Structural Analogs

Compound Class Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Imidazo[2,1-b]-1,3,4-thiadiazole () C=S: 1243–1258; NH: 3150–3319 Aromatic protons: 7.2–8.5; CH₃: 2.5–3.0
1,2,4-Triazole-3-thiones () C=S: 1247–1255; NH: 3278–3414 Sulfonyl phenyl: 7.8–8.2; CF₃: ~1.3
Imidazo[2,1-b][1,3]thiazole (Hypothetical) C=O (amide): ~1680; NH: ~3300 Diethylamino (CH₂): 1.1–1.3; OCH₃: 3.8 -

For the target compound:

  • IR : Expected C=O stretch at ~1680 cm⁻¹ (amide), NH stretch at ~3300 cm⁻¹, and C-O (methoxy) at ~1250 cm⁻¹.
  • ¹H-NMR: Diethylamino CH₃ protons at δ 1.1–1.3, methoxy OCH₃ at δ 3.8, and aromatic protons at δ 6.8–8.0.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The imidazo[2,1-b][1,3]thiazole scaffold is known for its diverse biological properties, making it a valuable target for drug discovery.

Chemical Structure

The compound can be described by the following structural formula:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure includes:

  • A thiazole ring
  • An imidazole moiety
  • Various substituents that enhance its biological activity.

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

  • Antibacterial Activity : Studies have demonstrated that compounds with the imidazo[2,1-b][1,3]thiazole structure possess strong antibacterial properties. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results. One study highlighted that certain substitutions on the thiazole ring enhance this activity .
  • Antifungal Activity : Similar compounds have also been evaluated for antifungal effects. The presence of specific functional groups in the structure has been correlated with increased antifungal efficacy .

Anticancer Activity

The compound has shown potential in anticancer research. Several studies have reported that imidazo[2,1-b][1,3]thiazole derivatives can inhibit cancer cell proliferation.

  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis in cancer cells and inhibition of specific pathways involved in tumor growth. For example, compounds with a similar scaffold have been noted to target the PI3K/Akt signaling pathway .
  • Cytotoxicity Studies : In vitro cytotoxicity assays indicate that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents .

Study 1: Antibacterial Evaluation

A recent study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antibacterial properties. Among these, this compound was highlighted for its significant activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli16 µg/mL
Target CompoundS. aureus4 µg/mL
Target CompoundE. coli8 µg/mL

This data underscores the compound's potential as a lead candidate for further development as an antibacterial agent.

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound was tested against various cancer cell lines including breast and lung cancer models.

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

These results suggest that this compound exhibits promising anticancer activity with relatively low toxicity to normal cells .

Q & A

Q. What are the optimal synthetic protocols for N-[4-(diethylamino)-2-methylphenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling reactions between imidazo[2,1-b]thiazole intermediates and substituted phenyl carboxamides. Key steps include:
  • Coupling Reactions : Use palladium or copper catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents like dimethylformamide (DMF) or methanol under inert atmospheres .
  • Functionalization : Introduce the diethylamino and methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Purification : Employ column chromatography or recrystallization from ethanol/water mixtures to isolate intermediates and final products .
    Critical Parameters : Reaction temperatures (60–100°C), solvent choice (DMF for solubility vs. methanol for milder conditions), and catalyst loading (1–5 mol%) significantly impact yields .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 505.2) .
  • Infrared (IR) Spectroscopy : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
  • Orthogonal Assays : Validate activity across multiple platforms (e.g., enzymatic inhibition + cell-based assays) .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., replacing diethylamino with dimethylamino) to identify critical pharmacophores .
  • Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation, which may falsely inflate/inhibit activity in vitro .
    Example : A 2024 study found that replacing the methoxyphenyl group with a fluorophenyl moiety increased potency against kinase targets by 10-fold, highlighting substituent sensitivity .

Q. What computational methods are effective for predicting biological targets and mechanisms of action?

  • Methodological Answer : Integrate computational tools with experimental validation:
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution and reactive sites (e.g., amide group nucleophilicity) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding partners. For example, docking revealed strong interactions with ATP-binding pockets in kinases .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100-ns simulations to evaluate ligand-protein interactions) .

Table 1 : Computational Tools and Applications

MethodApplicationExample Software
DFTReactivity predictionGaussian, ORCA
Molecular DockingTarget identificationAutoDock Vina, Glide
MD SimulationsBinding stability analysisGROMACS, AMBER

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodological Answer : Design SAR studies using systematic substitution:
  • Core Modifications : Vary the imidazo[2,1-b]thiazole core (e.g., replace sulfur with oxygen) to assess ring flexibility .
  • Substituent Libraries : Synthesize derivatives with halogen (Cl, F), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) on the phenyl rings .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility .

Table 2 : Substituent Effects on Activity

SubstituentPositionEffect on IC₅₀ (Kinase X)
-OCH₃4-methoxyphenylIC₅₀ = 50 nM
-F4-fluorophenylIC₅₀ = 12 nM
-NO₂3-nitrophenylIC₅₀ = 200 nM (loss)

Q. What strategies improve reaction yields and selectivity in multi-step syntheses?

  • Methodological Answer : Optimize using design of experiments (DOE) and advanced techniques:
  • DOE : Vary temperature, solvent, and catalyst simultaneously to identify optimal conditions (e.g., 80°C in DMF with 3 mol% Pd(OAc)₂ increased yield from 45% to 72%) .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps (e.g., imidazo[2,1-b]thiazole formation) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for coupling steps .

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